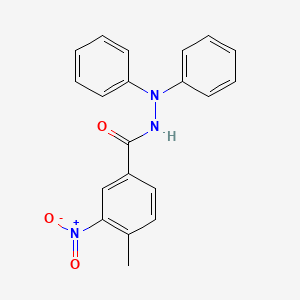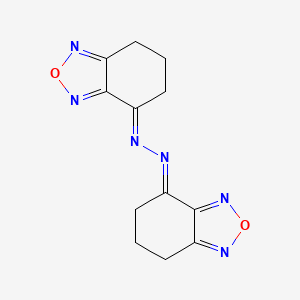
N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide, also known as IBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBA is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
Mécanisme D'action
The mechanism of action of N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide is not fully understood. However, studies have shown that N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide inhibits the activity of various enzymes such as DNA topoisomerase II and histone deacetylases, which are involved in cell proliferation and survival. N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide has also been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide inhibits cell proliferation and induces apoptosis. In addition, N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. In animal studies, N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide in lab experiments is its unique chemical structure, which makes it a useful scaffold for the development of new drugs. In addition, N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been shown to have potent anti-cancer activity, making it a promising candidate for cancer therapy. However, one limitation of using N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to study its biological activity in vitro.
Orientations Futures
There are several future directions for the study of N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide. One direction is the development of new drugs based on the chemical structure of N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide. Another direction is the study of the mechanism of action of N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide in cancer cells, which could lead to the identification of new targets for cancer therapy. In addition, the study of the physicochemical properties of N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide could lead to the development of new materials with desirable properties.
Méthodes De Synthèse
The synthesis of N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide involves a series of chemical reactions. The starting materials for the synthesis are 4-isopropylbenzylamine and 1-methyl-1H-benzimidazole-2-carboxylic acid. The reaction involves the condensation of these two compounds in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acryloyl chloride to obtain the final product, N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide.
Applications De Recherche Scientifique
N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been studied extensively for its potential applications in various fields such as cancer research, drug discovery, and materials science. In cancer research, N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been used as a scaffold for the development of new drugs due to its unique chemical structure. In materials science, N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been used as a building block for the synthesis of new materials with desirable properties.
Propriétés
IUPAC Name |
(E)-3-(1-methylbenzimidazol-2-yl)-N-[(4-propan-2-ylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15(2)17-10-8-16(9-11-17)14-22-21(25)13-12-20-23-18-6-4-5-7-19(18)24(20)3/h4-13,15H,14H2,1-3H3,(H,22,25)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCNHLXTORBDPU-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C=CC2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)/C=C/C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B5792162.png)
![5-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5792175.png)
![nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5792177.png)
![ethyl (7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5792184.png)
![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5792195.png)



![methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5792214.png)

![1-[1-ethyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5792224.png)


